2-(2-chloro-5-methylphenoxy)pyrazine 2-(2-chloro-5-methylphenoxy)pyrazine
Brand Name: Vulcanchem
CAS No.: 2548997-43-7
VCID: VC11834465
InChI: InChI=1S/C11H9ClN2O/c1-8-2-3-9(12)10(6-8)15-11-7-13-4-5-14-11/h2-7H,1H3
SMILES: CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol

2-(2-chloro-5-methylphenoxy)pyrazine

CAS No.: 2548997-43-7

Cat. No.: VC11834465

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-5-methylphenoxy)pyrazine - 2548997-43-7

Specification

CAS No. 2548997-43-7
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
IUPAC Name 2-(2-chloro-5-methylphenoxy)pyrazine
Standard InChI InChI=1S/C11H9ClN2O/c1-8-2-3-9(12)10(6-8)15-11-7-13-4-5-14-11/h2-7H,1H3
Standard InChI Key ITNHIWCQRJQYEL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2
Canonical SMILES CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-(2-chloro-5-methylphenoxy)pyrazine, specifies a pyrazine ring (C₄H₄N₂) with a phenoxy substituent at position 2. The phenoxy group itself contains a chlorine atom at position 2 and a methyl group at position 5 on its benzene ring (Fig. 1).

Molecular Formula: C₁₁H₉ClN₂O
Molecular Weight: 220.66 g/mol (calculated from atomic masses)
Key Structural Features:

  • Pyrazine’s planar, six π-electron aromatic system

  • Electron-withdrawing chlorine and electron-donating methyl groups on the phenoxy moiety, creating electronic asymmetry

Physicochemical Properties

Predicted Parameters

While experimental data for 2-(2-chloro-5-methylphenoxy)pyrazine are unavailable, properties are extrapolated from analogous compounds:

Property2-Chloro-5-methylpyrazine 2-Chloro-5-(furan-2-yl)pyrazine 2-(2-Chloro-5-methylphenoxy)pyrazine (Predicted)
Density (g/cm³)1.2 ± 0.11.3 (estimated)1.25–1.35
Boiling Point (°C)172.2 ± 35.0285–300290–310 (decomposes)
LogP1.102.392.8–3.2
Vapor Pressure (mmHg)1.8 ± 0.3 at 25°C<0.1 at 25°C0.05–0.1 at 25°C

The increased LogP compared to simpler pyrazines suggests enhanced lipophilicity due to the bulky phenoxy group, potentially improving membrane permeability in biological systems .

Synthetic Methodologies

Chlorination Strategies

Patent CN109456257B outlines high-yield chlorination techniques applicable to pyrazine derivatives:

  • Pyridine Cyclization: One-pot synthesis using 2-halogenated acrylates, nitromethane, and Lewis acids (e.g., AlCl₃) at 70–120°C yields halogenated intermediates.

  • Nucleophilic Aromatic Substitution: Reaction of 2-hydroxypyrazine with 2-chloro-5-methylphenol under acidic conditions (HCl/POCl₃), analogous to methods producing 2-chloro-5-nitropyridine .

Critical Parameters:

  • Temperature control (80–120°C) to minimize side reactions

  • Use of anhydrous sodium sulfate for drying organic phases

  • Recrystallization with isopropanol/activated carbon for ≥99% purity

Industrial and Regulatory Considerations

Tariff Classifications

Under HS Code 2933990090 (“heterocyclic compounds with nitrogen heteroatoms”), this compound would likely face:

  • MFN Tariff: 6.5%

  • VAT: 17.0% (China)

Challenges and Research Gaps

  • Synthetic Optimization: Scalability of one-pot methods needs verification for phenoxy-substituted pyrazines.

  • Ecotoxicity Data: No studies exist on aquatic toxicity or soil persistence.

  • Structure-Activity Relationships: Computational modeling (e.g., QSAR) required to predict herbicidal efficacy.

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